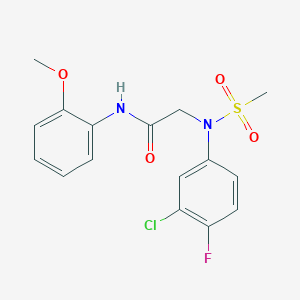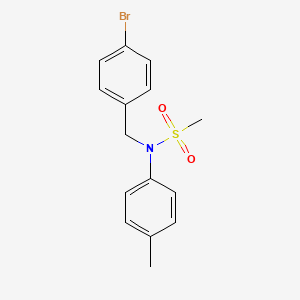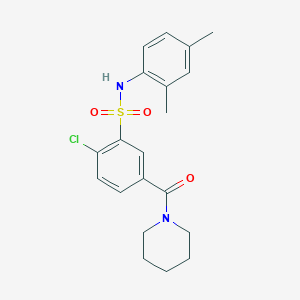METHANONE](/img/structure/B3607744.png)
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Overview
Description
4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE is a synthetic organic compound that belongs to the indazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE typically involves multi-step organic reactions. The starting materials often include benzylsulfonyl chloride, nitrobenzene, and piperidine. The key steps may involve:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonylation: Attachment of the benzylsulfonyl group.
Cyclization: Formation of the indazole ring.
Substitution: Introduction of the piperidino group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Indazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound may be investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors in disease pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE
- 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE
Uniqueness
The unique structural features of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE, such as the specific substitution pattern and functional groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(4-benzylsulfonyl-6-nitro-1-phenylindazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S/c31-26(28-14-8-3-9-15-28)25-24-22(29(27-25)20-12-6-2-7-13-20)16-21(30(32)33)17-23(24)36(34,35)18-19-10-4-1-5-11-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOURNGFKZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3607669.png)
![N,N-diethyl-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B3607680.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3607681.png)


![1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine](/img/structure/B3607711.png)

![3-[5-(4-METHYLPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID](/img/structure/B3607723.png)
![1-[(2,4-dichlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B3607725.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3607735.png)
![N-benzyl-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B3607739.png)
![(3-chlorophenyl){4-[(3-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B3607743.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3607754.png)
